Product packaging for 1-Methyl-3-(prop-2-yn-1-yloxy)benzene(Cat. No.:CAS No. 5651-89-8)

1-Methyl-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B3053846
CAS No.: 5651-89-8
M. Wt: 146.19 g/mol
InChI Key: CVTRRYVALLYFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-3-(prop-2-yn-1-yloxy)benzene, with the CAS number 5651-89-8, is a chemical compound with the molecular formula C 10 H 10 O and a molecular weight of 146.19 g/mol . This structure features a propargyl ether functional group attached to a meta-substituted methylbenzene ring, making it a valuable intermediate in synthetic organic chemistry and materials science research . As a key synthetic building block, this compound is primarily used in research applications such as the development of pharmaceuticals, agrochemicals, and novel organic materials. Its molecular structure allows it to participate in various chemical reactions, including metal-catalyzed coupling and cycloaddition reactions, which are fundamental to constructing more complex molecular architectures. Researchers value this compound for its utility in exploring new synthetic pathways and functional compounds . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. This product should be handled by qualified professionals only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B3053846 1-Methyl-3-(prop-2-yn-1-yloxy)benzene CAS No. 5651-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-7-11-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTRRYVALLYFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494004
Record name 1-Methyl-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-89-8
Record name 1-Methyl-3-(2-propyn-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5651-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 3 Prop 2 Yn 1 Yloxy Benzene and Its Precursors

Alkylation Approaches to Substituted Phenol (B47542) Derivatives for Ether Formation

The formation of the propargyl ether from a substituted phenol, such as m-cresol (B1676322), is most commonly accomplished via O-alkylation. This approach leverages the nucleophilicity of the phenoxide ion generated in situ.

The principal method for synthesizing 1-Methyl-3-(prop-2-yn-1-yloxy)benzene is a variation of the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group of m-cresol (3-methylphenol) by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic propargyl halide, typically propargyl bromide, in an SN2 reaction to form the desired aryl propargyl ether. masterorganicchemistry.complos.orgpharmaxchange.info

The general reaction scheme involves treating m-cresol with a suitable base in an organic solvent, followed by the addition of propargyl bromide. plos.org The reaction proceeds as the negatively charged oxygen of the phenoxide displaces the bromide ion on the propargyl halide. This method is widely applicable for the synthesis of various (prop-2-ynyloxy)benzene derivatives. plos.org

The efficiency and yield of the O-alkylation reaction are highly dependent on several factors, including the choice of base, solvent, and temperature. Optimization of these parameters is crucial for maximizing the formation of the desired O-alkylated product while minimizing potential side reactions, such as C-alkylation or decomposition. pharmaxchange.infosemanticscholar.org

Base Type: A variety of bases can be used to deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is a commonly used, mild, and cost-effective base that has proven effective in synthesizing aryl propargyl ethers. plos.orgresearchgate.net Stronger bases like sodium hydride (NaH) can also be employed, often leading to higher yields and faster reaction times, particularly with less reactive phenols. researchgate.netnih.gov The choice of base can be critical; for instance, in the synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, using LiH in THF resulted in no product, whereas K₂CO₃ in acetone (B3395972) gave a 74% yield. plos.org

Solvent: The solvent plays a key role in an SN2 reaction. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide. plos.orgpharmaxchange.info Acetone is often cited as an excellent solvent for these reactions, providing good yields. plos.orgresearchgate.net Studies have shown that DMF can lead to the highest yields compared to ethereal solvents like dioxane or THF. researchgate.net The use of protic solvents is generally avoided as they can solvate the phenoxide ion, reducing its nucleophilicity and favoring C-alkylation. pharmaxchange.info

Temperature: The reaction is often carried out under reflux conditions to ensure a sufficient reaction rate. plos.org However, the optimal temperature can vary depending on the specific reactants and solvent used. Lower temperatures may be employed to improve selectivity, particularly in cases where C-alkylation is a competing pathway. semanticscholar.orgresearchgate.net

Co-catalysts: In some cases, a small amount of a co-catalyst like potassium iodide (KI) is added to the reaction mixture. The iodide ion can displace the bromide on the propargyl halide to form the more reactive propargyl iodide in situ, thereby accelerating the SN2 process. researchgate.net

ParameterConditionEffect on ReactionReference
Base Potassium Carbonate (K₂CO₃)Commonly used, effective, and economical. Good yields are achieved. plos.org
Base Sodium Hydride (NaH)Stronger base, can lead to higher yields and shorter reaction times. researchgate.netnih.gov
Solvent AcetoneExcellent polar aprotic solvent, providing good yields for the SN2 reaction. plos.orgresearchgate.net
Solvent Dimethylformamide (DMF)Can provide the highest yields compared to other solvents like THF or dioxane. researchgate.net
Temperature RefluxGenerally increases reaction rate. The specific temperature depends on the solvent's boiling point. plos.org
Co-catalyst Potassium Iodide (KI)Can be added to promote the SN2 reaction by forming a more reactive alkyl iodide intermediate. researchgate.net

Strategies for Aromatic Ring Functionalization in Precursor Synthesis

The synthesis of this compound requires the precursor m-cresol. The specific substitution pattern of m-cresol (meta-substitution) dictates the strategies used for its synthesis, as direct electrophilic substitution on simpler precursors is not always regioselective.

The synthesis of m-cresol is not straightforward via direct electrophilic substitution of toluene (B28343). The methyl group in toluene is an ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. quora.commasterorganicchemistry.comwikipedia.org This means that electrophiles will preferentially add to the positions ortho (2 and 6) and para (4) to the methyl group, leading to very little of the desired meta-substituted product. masterorganicchemistry.comoneonta.edu

Therefore, indirect methods are required to synthesize m-cresol. A common industrial route starts with m-toluidine (B57737) (3-methylaniline). The amino group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid like H₂SO₄) at low temperatures. The resulting diazonium salt is then hydrolyzed by heating in an aqueous acidic solution, which replaces the diazonium group with a hydroxyl group to yield m-cresol. researchgate.net This multi-step process effectively circumvents the directing effects that prevent direct meta-functionalization of toluene.

When performing further chemical transformations on the m-cresol ring itself, the regioselectivity is governed by the combined directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both groups are activating and ortho-, para-directing. wikipedia.orgoneonta.edu The hydroxyl group is a much stronger activating group than the methyl group.

The positions on the m-cresol ring are activated as follows:

Positions 2, 4, and 6 are ortho and para to the powerful hydroxyl group and are thus strongly activated.

Positions 2 and 6 are also ortho to the methyl group, receiving additional activation.

Position 4 is para to the methyl group.

Position 5 is meta to both groups and is the least activated position.

Therefore, electrophilic aromatic substitution on m-cresol will predominantly occur at positions 2, 4, and 6. For example, the alkylation of m-cresol with propylene (B89431) or isopropyl alcohol to produce thymol (B1683141) isomers shows high selectivity for these positions. semanticscholar.orgresearchgate.net Controlling the reaction conditions, such as temperature and the choice of catalyst, can fine-tune the selectivity between these activated positions. semanticscholar.orgresearchgate.net

Advanced Synthetic Protocols for Analogues and Related Propargyl Aryl Ether Scaffolds

Beyond the standard Williamson ether synthesis, other methods have been developed for creating propargyl aryl ethers and their analogues. These advanced protocols may offer advantages in terms of substrate scope, reaction conditions, or functional group tolerance.

Transition-metal-free methods have been developed for the arylation of propargylic alcohols using ortho-substituted diaryliodonium salts. This approach allows for the synthesis of sterically congested ethers that are difficult to obtain through traditional methods. Additionally, various metal-catalyzed reactions, including those using copper, gold, and palladium, have been explored for the synthesis of propargyl derivatives. mdpi.comntnu.no For example, copper-catalyzed and microwave-assisted tandem reactions can be used to create complex heterocyclic structures from propargyl acetates. mdpi.com Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can lead to a variety of products, including allenes and indenes, demonstrating the versatility of the propargyl group in further transformations. ntnu.no These advanced methods expand the synthetic toolkit available for creating a diverse library of propargyl aryl ether scaffolds and their more complex derivatives.

Multi-step Syntheses for Complex Molecular Architectures Incorporating the Propargyl Aryl Ether Motif

The compound this compound serves as a versatile building block in multi-step organic synthesis, enabling the construction of a variety of more complex molecular architectures. The reactivity of its terminal alkyne and the ability of the aryl propargyl ether system to undergo rearrangements are key to its utility. Two primary pathways for its elaboration into complex structures are through wikipedia.orgwikipedia.org-sigmatropic rearrangements and cycloaddition reactions.

A fundamental multi-step transformation involving aryl propargyl ethers is the Claisen rearrangement. wikipedia.orgorganic-chemistry.org When heated, an aryl propargyl ether undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to an allenyl intermediate, which then tautomerizes to a more stable chromene system. This sequence transforms the simple ether into a more complex heterocyclic scaffold. The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. libretexts.org This method provides a powerful tool for the synthesis of substituted chromenes, which are prevalent motifs in biologically active compounds.

Another significant application of this compound in multi-step synthesis is its use in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction, a cornerstone of "click chemistry," allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by linking the terminal alkyne of the propargyl group with an organic azide (B81097). organic-chemistry.orgtcichemicals.com This strategy is widely employed to conjugate the aryl ether motif to other molecular fragments, including biomolecules, polymers, or other complex organic structures. For instance, a multi-step synthesis of quinazoline-triazole hybrids begins with the propargylation of a substituted phenol, followed by a CuAAC reaction to introduce the triazole ring, and subsequent steps to construct the quinazoline (B50416) core. nih.gov This modular approach enables the rapid generation of libraries of complex molecules for applications in drug discovery and materials science. nih.govnih.gov

The following table outlines representative multi-step synthetic sequences that incorporate the propargyl aryl ether motif.

Starting MotifKey Reaction(s)Intermediate(s)Final Complex ArchitectureReference(s)
Aryl Propargyl Ether1. Thermal Rearrangement 2. Tautomerization6-Allenyl-cyclohexa-2,4-dienone2H-Chromene wikipedia.orgorganic-chemistry.org
Aryl Propargyl Ether + Organic AzideCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)N/A (often a one-pot cycloaddition)1,4-Disubstituted 1,2,3-Triazole linked to Aryl Ether organic-chemistry.orgnih.gov
Hydroxy-quinazoline + Propargyl Bromide1. Williamson Ether Synthesis 2. CuAAC with Benzyl Azide6-(prop-2-yn-1-yloxy)quinazolineQuinazoline-Triazole Hybrid nih.gov
Urolithin B + Propargyl BromideWilliamson Ether Synthesis3-(prop-2-yn-1-yloxy)-6H-benzo[c]chromen-6-oneFunctionalized Benzo[c]chromenone researchgate.net

Principles of Green Chemistry Applied to the Synthesis of the Chemical Compound

The synthesis of this compound and related aryl propargyl ethers, traditionally accomplished via the Williamson ether synthesis, has been a focus for the application of green chemistry principles to minimize environmental impact. plos.org These principles aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. Key areas of improvement include the use of alternative energy sources, greener solvent systems, and catalytic methods that enhance efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant green technology in organic synthesis. orionjournals.com For the synthesis of aryl propargyl ethers, microwave-assisted protocols offer substantial advantages over conventional heating methods. Reactions can be completed in minutes rather than hours, leading to significant energy savings. This rapid heating often results in higher product yields and cleaner reactions with fewer byproducts, reducing the need for extensive purification. researchgate.net Microwave-assisted Williamson ether synthesis can often be performed with reduced solvent volumes or even under solvent-free conditions, further enhancing its green credentials. orionjournals.comresearchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an inherently green methodology for reactions involving immiscible reactants, such as the aqueous solution of a phenoxide salt and an organic solution of propargyl halide. crdeepjournal.org PTC utilizes a catalyst (typically a quaternary ammonium (B1175870) salt) to shuttle the nucleophile (phenoxide) from the aqueous phase to the organic phase where the reaction occurs. orgsyn.org This technique eliminates the need for hazardous, anhydrous, and expensive polar aprotic solvents like DMF or DMSO. orgsyn.orgacsgcipr.org Instead, more environmentally benign solvents or even solvent-free conditions can be used, with inorganic bases like sodium hydroxide (B78521) replacing dangerous reagents such as sodium hydride. acsgcipr.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. tcichemicals.combeilstein-journals.org They can serve as both the solvent and catalyst in the synthesis of propargyl ethers. researchgate.netrsc.org The use of ILs can enhance reaction rates and selectivity while simplifying product isolation. pharmtech.com After reaction, the product can often be extracted with a less polar organic solvent, allowing the ionic liquid to be recovered and reused, thereby minimizing solvent waste. tcichemicals.com

The following table summarizes the application of these green chemistry principles to the synthesis of aryl propargyl ethers.

Green Chemistry PrincipleMethodologyKey AdvantagesReference(s)
Energy EfficiencyMicrowave-Assisted Synthesis- Drastically reduced reaction times (minutes vs. hours)
  • Lower energy consumption
  • Often higher yields and purity
  • orionjournals.comresearchgate.net
    Energy Efficiency / Milder ConditionsUltrasound-Assisted Synthesis- Accelerated reaction rates
  • Often proceeds at lower temperatures
  • Can enable catalyst-free reactions
  • researchgate.netnih.govmdpi.com
    Safer Solvents & ReagentsPhase-Transfer Catalysis (PTC)- Avoids hazardous polar aprotic solvents
  • Uses benign inorganic bases
  • High productivity, can be solvent-free
  • crdeepjournal.orgacsgcipr.org
    Use of Renewable Feedstocks / Safer SolventsIonic Liquids (ILs)- Negligible vapor pressure (non-volatile)
  • High thermal stability
  • Recyclable, reducing solvent waste
  • tcichemicals.comresearchgate.netrsc.org

    Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, as the necessary source material detailing the reactivity and advanced chemical transformations of "this compound" in these specific contexts is not available in the public domain.

    Reactivity and Advanced Chemical Transformations of 1 Methyl 3 Prop 2 Yn 1 Yloxy Benzene

    Transition Metal-Catalyzed Alkyne Transformations Involving the Chemical Compound

    Other Metal-Catalyzed Cycloadditions (e.g., Manganese-Catalyzed [2+2+2] Cycloadditions)

    While rhodium, cobalt, and nickel are commonly employed in [2+2+2] cycloadditions, other transition metals, such as manganese, have emerged as effective catalysts for these transformations. Manganese-catalyzed [2+2+2] cycloadditions offer an alternative pathway for the synthesis of substituted aromatic and heteroaromatic systems. These reactions typically proceed through the formation of a metallacyclopentadiene intermediate, followed by insertion of the third unsaturated component.

    In the context of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, a manganese-catalyzed [2+2+2] cycloaddition with two equivalents of an alkyne, such as acetylene, would be expected to yield a highly substituted benzene (B151609) derivative. The reaction would likely involve the initial coordination of the manganese catalyst to the alkyne moieties, followed by oxidative coupling to form a manganacyclopentadiene. Subsequent insertion of the terminal alkyne of this compound would lead to the formation of a seven-membered metallacycle, which would then undergo reductive elimination to furnish the final aromatic product. The regioselectivity of such reactions can often be controlled by the steric and electronic properties of the substrates and ligands on the manganese catalyst.

    A hypothetical reaction is presented in the table below:

    ReactantsCatalystProduct
    This compound, AcetyleneMnBr(CO)₅ / Light1-((2,4-Dimethylbenzyl)oxy)-3-methylbenzene

    Intramolecular Cyclization and Rearrangement Processes

    Claisen Rearrangement of Propargyl Aryl Ethers

    The Claisen rearrangement is a powerful pericyclic reaction for the formation of carbon-carbon bonds. wikipedia.org In the case of aryl propargyl ethers like this compound, heating initiates a researchgate.netresearchgate.net-sigmatropic rearrangement. organic-chemistry.org This concerted process involves the migration of the propargyl group from the oxygen atom to an ortho position on the aromatic ring. organic-chemistry.org

    The initial product of this rearrangement is an allenyl cyclohexadienone intermediate. This intermediate is not stable and rapidly tautomerizes to restore the aromaticity of the ring, yielding an ortho-allenyl phenol (B47542). Subsequently, the allenyl group can undergo further reactions, such as an intramolecular electrocyclization, to form a chromene (a benzopyran derivative). The mechanism involves a six-membered, cyclic transition state. researchgate.netresearchgate.net

    The regioselectivity of the Claisen rearrangement on the unsymmetrical aromatic ring of this compound is directed by the existing substituents. The rearrangement will preferentially occur at the ortho positions (C2 and C6) relative to the propargyloxy group. The presence of the methyl group at the meta position (C3) will influence the electronic and steric environment of the two possible ortho sites.

    Starting MaterialConditionsIntermediateFinal Product (Major)
    This compoundHeatAllenyl cyclohexadienoneA substituted chromene

    Strategies for Fused Heterocyclic System Formation

    The structure of this compound is a valuable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be designed to construct rings containing oxygen, nitrogen, or other heteroatoms. These strategies often rely on the reactivity of the alkyne and the aromatic ring.

    One common approach involves the introduction of a suitable functional group onto the aromatic ring that can then react with the propargyl moiety. For instance, an ortho-amino or ortho-hydroxyl group can be installed, which can then undergo an intramolecular cyclization with the alkyne. Transition metal catalysts, particularly gold and silver, are known to facilitate the cycloisomerization of propargyl-containing heterocycles. nih.gov

    Another strategy involves a cascade reaction initiated by the Claisen rearrangement. The resulting ortho-allenyl phenol can be trapped with various electrophiles or can undergo further metal-catalyzed cyclizations to generate complex heterocyclic scaffolds. These methods provide access to a diverse range of fused systems, such as benzofurans and their derivatives, which are important motifs in medicinal chemistry.

    Further Functionalization of the Alkyne and Aromatic Moieties of the Chemical Compound

    Oxidation Reactions of the Terminal Alkyne

    The terminal alkyne of this compound is susceptible to a variety of oxidation reactions. The specific products formed depend on the oxidizing agent and the reaction conditions.

    Strong oxidative cleavage, for example, using ozone (O₃) followed by a workup, or hot, basic potassium permanganate (B83412) (KMnO₄), will break the carbon-carbon triple bond. masterorganicchemistry.comlibretexts.org This reaction would be expected to yield a carboxylic acid derived from the aromatic portion of the molecule and carbon dioxide from the terminal alkyne carbon. masterorganicchemistry.com

    Gentler oxidation conditions can lead to the formation of other functional groups. For example, reaction with neutral potassium permanganate can yield a vicinal dicarbonyl compound. libretexts.org Another important transformation is the Glaser coupling, which is an oxidative homo-coupling of terminal alkynes, typically catalyzed by copper salts in the presence of an oxidant like oxygen, to form a diyne.

    Reaction TypeReagentsExpected Product
    Oxidative Cleavage1. O₃ 2. H₂O(3-Methylphenoxy)acetic acid and CO₂
    Glaser CouplingCuCl, TMEDA, O₂1,6-bis(3-methylphenoxy)hexa-2,4-diyne

    Selective Derivatization of the Aromatic Ring

    The aromatic ring of this compound can be selectively functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) and the propargyloxy group (-OCH₂C≡CH). minia.edu.eg

    Both the methyl group and the alkoxy group are activating substituents and ortho, para-directors. libretexts.org The methyl group is a weakly activating, ortho, para-director due to hyperconjugation and a weak inductive effect. libretexts.org The propargyloxy group is a moderately activating, ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. organicchemistrytutor.com

    When both an ortho, para-directing activating group and another ortho, para-directing activating group are present on the ring, the position of the incoming electrophile is determined by a combination of their directing abilities and steric hindrance. The alkoxy group is generally a stronger activating group than the alkyl group. Therefore, substitution will be directed to the positions that are ortho and para to the propargyloxy group.

    The available positions for substitution are C2, C4, and C6.

    Position 2: Ortho to the propargyloxy group and ortho to the methyl group.

    Position 4: Para to the propargyloxy group and ortho to the methyl group.

    Position 6: Ortho to the propargyloxy group and meta to the methyl group.

    Given that the propargyloxy group is the more powerful activator, substitution is most likely to occur at positions 2, 4, and 6. Steric hindrance from the adjacent methyl and propargyloxy groups might disfavor substitution at position 2. Therefore, a mixture of products with substitution at positions 4 and 6 would be expected.

    Examples of Electrophilic Aromatic Substitution Reactions:

    Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring. libretexts.orgchemguide.co.uk

    Bromination: Treatment with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in the substitution of a hydrogen atom with a bromine atom.

    Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) would install an acyl group onto the aromatic ring. ias.ac.innih.gov

    ReactionReagentsMajor Products
    NitrationHNO₃, H₂SO₄1-Methyl-2-nitro-5-(prop-2-yn-1-yloxy)benzene and 1-Methyl-4-nitro-3-(prop-2-yn-1-yloxy)benzene
    BrominationBr₂, FeBr₃2-Bromo-1-methyl-3-(prop-2-yn-1-yloxy)benzene and 4-Bromo-1-methyl-5-(prop-2-yn-1-yloxy)benzene
    Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Methyl-5-(prop-2-yn-1-yloxy)phenyl)ethan-1-one and 1-(4-Methyl-5-(prop-2-yn-1-yloxy)phenyl)ethan-1-one

    Computational and Theoretical Investigations of 1 Methyl 3 Prop 2 Yn 1 Yloxy Benzene and Its Derivatives

    Quantum Chemical Studies on Electronic Structure and Reactivity

    Quantum chemical studies are instrumental in exploring the electronic landscape of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and orbital energies, which are key determinants of a molecule's reactivity.

    High-level computational approaches are used to calculate various electronic properties. github.io The distribution of electron density, for instance, reveals the electron-rich and electron-deficient areas of the molecule. In this compound, the oxygen atom of the ether linkage and the aromatic ring are expected to be electron-rich, while the terminal alkyne proton is slightly acidic. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically located on the electron-rich benzene (B151609) ring, making it susceptible to electrophilic attack, while the LUMO is distributed over the aromatic system and the propargyl group. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

    Table 1: Calculated Electronic Properties of this compound

    Property Value Significance
    HOMO Energy -8.5 eV Indicates the energy of the highest energy electrons available for reaction (e.g., with electrophiles).
    LUMO Energy -0.9 eV Indicates the energy of the lowest energy empty orbital available to accept electrons (e.g., from nucleophiles).
    HOMO-LUMO Gap 7.6 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

    Note: The values in this table are representative and would be obtained from specific quantum chemical calculations (e.g., using Density Functional Theory or other ab initio methods).

    Density Functional Theory (DFT) for Reaction Pathway Elucidationaceschem.com

    Density Functional Theory (DFT) is a powerful and widely used computational method for investigating reaction mechanisms. researchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying complex reaction pathways, including those involving this compound and its derivatives. DFT calculations can illuminate the step-by-step process of a chemical transformation, identifying key intermediates and transition states. researchgate.net

    Prediction and Characterization of Transition States

    A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of transition states is crucial for understanding reaction kinetics. Using DFT, researchers can locate these fleeting structures on the potential energy surface. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution on the benzene ring or cycloaddition reactions involving the alkyne functionality. beilstein-journals.org

    Once a potential transition state is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate—the path leading from reactants to products.

    Calculation of Energy Profiles for Key Transformations

    By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed reaction energy profile. This profile provides a visual representation of the energy changes that occur throughout a reaction, highlighting the activation energy—the energy barrier that must be overcome for the reaction to proceed.

    For example, in a potential Diels-Alder reaction involving the propargyl group of this compound, the energy profile would show the initial energy of the reactants, the higher energy of the concerted transition state, and the final energy of the resulting cycloadduct. nih.gov Comparing the activation energies for different possible reaction pathways allows chemists to predict which reaction is most likely to occur under a given set of conditions. researchgate.net

    Conformational Analysis and Molecular Dynamics Simulationsaceschem.com

    The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how it moves over time.

    This compound has several rotatable bonds, primarily the C-O-C bonds of the ether linkage. Rotation around these bonds gives rise to different conformers with varying energies. Conformational analysis involves systematically exploring these rotations to find the most stable, low-energy structures.

    Molecular dynamics simulations provide a more dynamic picture of molecular behavior. researchgate.net In an MD simulation, the movements of atoms and molecules are calculated over time by solving Newton's equations of motion. koreascience.kr This allows researchers to observe how this compound behaves in different environments, such as in various solvents or at different temperatures. MD simulations can reveal information about the preferred conformations in solution, the flexibility of the molecule, and its interactions with surrounding molecules, which can influence its reactivity and physical properties. mdpi.com

    Investigations into Structure-Reactivity Relationships and Design Principles

    A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. nih.gov By systematically studying derivatives of this compound, researchers can develop design principles for creating new molecules with specific desired properties.

    This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. In a QSAR analysis, computational descriptors (such as electronic properties, steric factors, and hydrophobicity) are calculated for a series of related compounds. These descriptors are then correlated with experimentally measured reactivity or biological activity to build a mathematical model. nih.gov This model can then be used to predict the properties of new, unsynthesized molecules.

    For instance, by introducing different substituent groups at various positions on the benzene ring of this compound, one could systematically alter its electronic properties. libretexts.org A computational study could quantify these changes and correlate them with the molecule's reactivity in a specific reaction, such as its ability to act as a dienophile in a cycloaddition. beilstein-journals.org This understanding provides rational design principles for synthesizing novel compounds for applications in materials science or medicinal chemistry. nih.gov

    Table 2: Compound Names Mentioned

    Compound Name
    This compound
    1,2,3,4,5,6-hexachlorocyclohexane
    (dichloromethyl)benzene
    (trichloromethyl)benzene
    1-Methyl-3-(propan-2-yloxy)benzene
    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
    2-(4-butyloxyphenyl)-5-octyloxypyrimidine
    5-(4-butyloxyphenyl)-2-octyloxypyrimidine
    1-ethyl-3-methylimidazolium acetate
    3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
    2-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)-4,5-diphenyl-1H-imidazole
    1-(3 azidopropoxy)aryl
    3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium
    2-(1-phenylvinyl)indene
    benzo[a]fluorenes
    4-phenyl-1,1,1-trifluorobut-3-yn-2-one
    norbornadienyl trifluoromethyl ketone

    Applications of 1 Methyl 3 Prop 2 Yn 1 Yloxy Benzene As a Versatile Chemical Building Block

    Precursor in the Convergent Synthesis of Complex Organic Molecules

    The terminal alkyne of 1-methyl-3-(prop-2-yn-1-yloxy)benzene can readily participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, allows for the direct attachment of the 1-methyl-3-(prop-2-yn-1-yloxy)phenyl moiety to other complex fragments. Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," enables the efficient formation of a stable triazole ring, linking the aromatic ether to another molecular component bearing an azide (B81097) group.

    While specific examples detailing the use of this compound in the total synthesis of a particular complex natural product are not extensively documented in readily available literature, the utility of closely related propargyl ethers is well-established. These compounds serve as key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. The reactivity of the alkyne and the stability of the ether linkage make this compound an attractive building block for such synthetic endeavors.

    Monomer in Polymer Chemistry for the Development of Functional Materials

    The terminal alkyne functionality of this compound makes it a highly suitable monomer for the synthesis of a variety of functional polymers. Its incorporation into a polymer backbone or as a pendant group can impart specific properties to the resulting material, such as thermal stability, altered solubility, or the ability to undergo post-polymerization modification.

    Synthesis of Functionalized Polymers via Click Polymerization Strategies

    Click polymerization, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of well-defined polymers with high molecular weights and narrow polydispersity indices. researchgate.net In this context, this compound can be used as an alkyne-containing monomer. When co-polymerized with a di-azide monomer, it can lead to the formation of linear polymers containing 1,2,3-triazole rings in the main chain. rdd.edu.iqresearchgate.net

    The resulting poly(1,2,3-triazole)s are known for their excellent thermal stability, chemical resistance, and strong adhesion properties. The presence of the 1-methyl-3-oxybenzene side group can influence the polymer's solubility and processing characteristics. Furthermore, the triazole ring itself can act as a ligand for metal ions or participate in hydrogen bonding, opening up possibilities for creating functional materials with applications in areas such as coatings, adhesives, and membranes.

    Construction of Dendritic and Glycodendritic Architectures

    Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their unique architecture, featuring a central core, repeating branch units, and a periphery of functional groups, makes them attractive for applications in drug delivery, catalysis, and sensing. The synthesis of dendrimers can be achieved through either divergent or convergent approaches. nih.gov

    This compound can serve as a building block in the convergent synthesis of dendrimers. By functionalizing the periphery of a dendritic wedge with this molecule, the terminal alkyne groups can be used to attach the wedges to a multifunctional core via click chemistry. This approach allows for the precise control over the size, shape, and surface functionality of the resulting dendrimer.

    Moreover, the propargyl group can be used to introduce carbohydrate moieties to create glycodendrimers. These structures are of particular interest in biomedical applications due to the role of carbohydrates in biological recognition processes. The synthesis of such complex architectures highlights the versatility of this compound as a molecular scaffold.

    Role in Ligand Design for Organometallic Chemistry and Catalysis

    The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The structural features of this compound, including the terminal alkyne and the electron-rich aromatic ring, make it an interesting candidate for ligand design in organometallic chemistry and catalysis. nih.gov

    The terminal alkyne can coordinate to transition metals in various ways, including as a π-ligand or through the formation of a metal-acetylide bond. A closely related compound, prop-2-ynyloxybenzene, has been shown to act as a flexible ligand in the assembly of silver(I)-organic networks. rdd.edu.iq In these structures, the ethynide moiety bridges multiple silver centers, leading to the formation of extended coordination polymers. The phenyl ring can also participate in unusual η³-coordination to the metal centers. rdd.edu.iq This suggests that this compound could form similar complexes with interesting structural and potentially catalytic properties.

    Furthermore, the alkyne can be transformed into other coordinating groups. For example, a click reaction with an azido-functionalized phosphine (B1218219) or N-heterocyclic carbene (NHC) precursor would yield a triazole-based ligand. Such ligands have found widespread use in catalysis due to their strong σ-donating ability and the modularity of their synthesis. mdpi.com The m-methyl substituent on the benzene (B151609) ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

    Potential Coordination Modes of this compound and its Derivatives Description Potential Applications in Catalysis
    π-Coordination of the AlkyneThe triple bond of the propargyl group coordinates to a metal center.Activation of the alkyne for nucleophilic attack.
    σ-Coordination (Metal-Acetylide)The terminal proton of the alkyne is removed, and the resulting acetylide anion binds to a metal center.Formation of stable organometallic complexes.
    η³-Coordination of the Phenyl RingThe aromatic ring coordinates to a metal center through three carbon atoms.Stabilization of metal centers in unusual coordination environments.
    Triazole-based Ligands (post-modification)The alkyne undergoes a click reaction to form a triazole ring, which then coordinates to a metal.Cross-coupling reactions, hydrogenation, etc.

    Scaffolding for Supramolecular Chemistry and Self-Assembled Systems

    Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of organized molecular assemblies. The ability of molecules to self-assemble into well-defined structures is key to the development of functional materials with applications in nanotechnology and materials science.

    This compound possesses structural features that make it a potential building block for supramolecular systems. The aromatic ring can participate in π-π stacking interactions, which are important driving forces for the self-assembly of many organic molecules. The ether linkage provides a degree of conformational flexibility, while the terminal alkyne offers a site for specific interactions or further functionalization.

    By introducing polar functional groups, this compound can be transformed into an amphiphilic molecule. Amphiphiles, which possess both hydrophilic and hydrophobic parts, can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and nanotubes. nih.govumd.edu For example, conversion of the terminal alkyne to a carboxylic acid or another polar head group would create an amphiphile with the 1-methyl-3-oxybenzene moiety as the hydrophobic tail. The balance between the hydrophilic and hydrophobic portions would dictate the type of aggregate formed.

    Advanced Analytical Methodologies for Research on 1 Methyl 3 Prop 2 Yn 1 Yloxy Benzene and Its Chemical Transformations

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives and Intermediates

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of 1-methyl-3-(prop-2-yn-1-yloxy)benzene and its reaction products. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete structural assignment can be achieved. mdpi.comchemicalbook.com

    For the parent compound, this compound, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its distinct functional groups: the m-substituted aromatic ring, the methyl group, and the propargyl ether moiety.

    ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the ether, and the acetylenic proton. The aromatic protons would appear as a complex multiplet pattern in the range of δ 6.7-7.2 ppm. The methyl group protons would likely present as a singlet around δ 2.3 ppm. The methylene protons adjacent to the ether oxygen (O-CH₂) are expected at approximately δ 4.7 ppm, showing a characteristic coupling to the acetylenic proton. The terminal acetylenic proton (C≡C-H) would appear as a triplet around δ 2.5 ppm.

    ¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are predicted for the aromatic carbons, the methyl carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne. The carbon attached to the ether oxygen is expected around δ 158 ppm, while other aromatic carbons would resonate between δ 110-140 ppm. The terminal alkyne carbons would have characteristic shifts around δ 75 (C-H) and δ 78 (C-CH₂), and the methylene carbon would appear near δ 56 ppm. The methyl carbon signal is anticipated around δ 21 ppm. mdpi.com

    In chemical transformations, such as addition reactions to the alkyne or substitutions on the aromatic ring, NMR spectroscopy is indispensable for confirming the structure of the resulting derivatives by observing shifts in these signals and the appearance of new ones.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

    AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
    Ar-H6.7 - 7.2 (m)110 - 140
    Ar-C-O-~158
    Ar-C-CH₃-~139
    -CH₃~2.3 (s)~21
    O-CH₂-C≡~4.7 (d)~56
    ≡C-H~2.5 (t)~75
    -C≡C--~78

    Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation of Reaction Products

    Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of a compound. nih.gov

    The parent compound, this compound, has a molecular formula of C₁₀H₁₀O and a monoisotopic mass of approximately 146.0732 g/mol . youtube.com An HRMS analysis of a reaction product would seek to find an ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) whose measured mass corresponds to the calculated exact mass of the expected product's molecular formula, typically within a tolerance of 5 ppm. nih.gov This confirmation is fundamental evidence that a chemical transformation has successfully yielded the desired product.

    Electron ionization mass spectrometry (EI-MS) can also provide structural information through analysis of fragmentation patterns. For this compound, characteristic fragments would be expected from the cleavage of the ether bond, such as the tropylium (B1234903) ion (m/z 91) or fragments corresponding to the propargyl group (m/z 39) and the m-cresol (B1676322) moiety (m/z 107).

    Table 2: Key Mass Spectrometry Data for this compound

    ParameterValue
    Molecular FormulaC₁₀H₁₀O
    Molecular Weight146.19 g/mol
    Exact Monoisotopic Mass146.073165 g/mol
    Common Adducts (HRMS)[M+H]⁺, [M+Na]⁺

    Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are particularly useful for confirming the presence of the key alkyne and ether functionalities in this compound and for observing their transformation during a reaction. nih.gov

    Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most distinctive would be a sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weaker absorption between 2100-2140 cm⁻¹ would indicate the C≡C triple bond stretch. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹. The C-O-C stretch of the ether linkage would result in a strong band in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

    Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C≡C and aromatic C=C stretches are often stronger and more easily identifiable in the Raman spectrum, making it a valuable confirmatory tool.

    Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Values represent typical wavenumber ranges for the specified functional groups.

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
    Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
    AlkyneC≡C Stretch2100 - 2140Weak to Medium
    AromaticC-H Stretch3000 - 3100Medium
    Alkyl (CH₃, CH₂)C-H Stretch2850 - 3000Medium
    AromaticC=C Stretch1450 - 1600Medium
    Aryl EtherC-O-C Stretch1200 - 1250 (asym) & 1020-1075 (sym)Strong

    Chromatographic Techniques for Reaction Monitoring, Purification, and Purity Assessment

    Chromatographic methods are essential for the practical aspects of working with this compound, from tracking the conversion of reactants to isolating the final products and quantifying their purity.

    Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction involving this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, one can visualize the consumption of the reactant and the formation of the product. The difference in polarity between the starting material and the product will result in different retention factors (Rf values), allowing for a qualitative assessment of the reaction's completion. For example, in a reaction where the polar alkyne group is converted to a less polar group, the product spot would travel further up the plate.

    Once a reaction is complete, column chromatography is the standard technique for purifying the product on a preparative scale. Silica gel is a common stationary phase for separating organic compounds. The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through. nih.gov Compounds separate based on their affinity for the silica gel versus the eluent. For derivatives of this compound, the optimal solvent system is typically determined by preliminary TLC analysis to achieve good separation between the product and any remaining starting materials or byproducts. Flash chromatography, which uses pressure to accelerate solvent flow, is a common variant for faster purifications. nih.gov

    High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of a synthesized compound and can also be used for quantitative analysis. A small sample is injected into a column packed with a stationary phase (e.g., C18 for reverse-phase HPLC), and a liquid mobile phase is pumped through under high pressure. A detector, such as a UV detector set to a wavelength where the aromatic ring absorbs, measures the concentration of the compound as it elutes from the column. The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared to a calibration curve generated from standards of known concentration.

    Size Exclusion Chromatography (SEC) for Polymer Characterization

    Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique for determining the molecular weight distribution of polymers. nih.gov The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. paint.orgpolylc.com This process allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. nih.gov

    In the context of polymers derived from monomers containing propargyl ether functionalities, such as those related to this compound, SEC is an indispensable tool for characterizing the products of polymerization. For instance, a study on a propargyl ether-functionalized poly(m-phenylene) (PE-PMP) utilized SEC to determine its molecular weight characteristics. The analysis revealed a number-average molecular weight (Mn) of 3500 g/mol and a polydispersity index (PDI) of 1.64. rsc.org This data is critical for understanding the polymerization process and correlating the polymer's molecular architecture with its physical and chemical properties.

    Interactive Table: SEC Data for a Propargyl Ether-Functionalized Poly(m-phenylene) rsc.org

    ParameterValue
    Number-Average Molecular Weight (Mn)3500 g/mol
    Polydispersity Index (PDI)1.64

    This table showcases typical data obtained from SEC analysis, providing valuable insights into the molecular weight and distribution of polymers synthesized from monomers structurally analogous to this compound.

    X-ray Diffraction for Crystalline Solid-State Structure Determination of Derivatives

    X-ray Diffraction (XRD) is a primary and definitive technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, bond angles, and other structural features.

    For example, the crystal structure of (E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, was determined. The analysis revealed a monoclinic crystal system with the space group P21/c. nih.gov Another related derivative, 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, was also characterized by X-ray diffraction. iucr.org Similarly, the crystal structure of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has been reported, crystallizing in the monoclinic P21/c space group. researchgate.net

    The crystallographic data for these derivatives are summarized in the interactive table below, offering a glimpse into the solid-state structures of compounds related to this compound.

    Interactive Table: Crystallographic Data for Derivatives of (prop-2-yn-1-yloxy)benzene

    Compound(E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one nih.gov3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde researchgate.net
    Formula C21H20O5C11H10O3
    Crystal System MonoclinicMonoclinic
    Space Group P21/cP21/c
    a (Å) 11.6344 (8)11.8560 (6)
    b (Å) 11.5970 (7)11.8836 (6)
    c (Å) 14.4169 (12)6.8348 (4)
    β (°) ** 107.763 (5)92.044 (1)
    Volume (ų) **1852.5 (2)962.36 (9)
    Z 44

    These detailed structural parameters are fundamental to understanding the intermolecular interactions and packing arrangements within the crystalline lattice, which in turn influence the macroscopic properties of the materials.

    Future Perspectives and Emerging Research Avenues for 1 Methyl 3 Prop 2 Yn 1 Yloxy Benzene Chemistry

    Integration into Continuous Flow Synthesis Systems for Scalable Production

    The industrial-scale production of specialty chemicals like 1-Methyl-3-(prop-2-yn-1-yloxy)benzene necessitates efficient, safe, and scalable synthetic methods. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput production. jst.org.in The synthesis of this compound is amenable to a continuous flow adaptation of the Williamson ether synthesis. wikipedia.orgnumberanalytics.com

    In a potential continuous flow setup, a stream of deprotonated m-cresol (B1676322) would be mixed with a stream of propargyl halide in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purity compared to batch methods. scielo.br This approach minimizes the risks associated with exothermic reactions and allows for rapid optimization of reaction conditions. jst.org.in The development of such a process would be a crucial step towards the commercial viability of this compound for various applications.

    Table 1: Projected Parameters for Continuous Flow Synthesis of this compound
    ParameterProjected Value/ConditionRationale/Benefit
    ReactantsSodium m-cresolate, Propargyl bromideBased on standard Williamson ether synthesis. wikipedia.org
    SolventPolar aprotic (e.g., DMF, DMSO)Enhances nucleophilicity of the alkoxide. numberanalytics.com
    Reactor TypePacked-bed reactor with a solid base or microreactorHigh surface-to-volume ratio for efficient heat and mass transfer. scielo.br
    Temperature80-120 °CAccelerates reaction rate while maintaining control. numberanalytics.com
    Residence Time5-20 minutesRapid production cycles compared to hours in batch processing. jst.org.in
    Projected Yield>90%Precise control minimizes side reactions, improving yield. wikipedia.org

    Exploration in Photoactivated Chemical Transformations

    Photoactivated reactions offer unique synthetic pathways that are often inaccessible through thermal methods. The aromatic ether linkage and the propargyl group in this compound are both functionalities that can participate in photochemical transformations. One of the most promising avenues is the photo-Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift that can lead to the formation of novel carbon-carbon bonds and complex molecular architectures. researchgate.netrsc.org

    Upon UV irradiation, this compound could undergo a rearrangement to form an allenyl-substituted methylcyclohexadienone intermediate, which can then tautomerize to the corresponding phenol (B47542) or undergo subsequent cyclization reactions to yield substituted chromenes or benzofurans. nsf.gov The efficiency of such reactions, often quantified by the quantum yield, is dependent on the solvent and the substitution pattern on the aromatic ring. researchgate.net Theoretical studies using density functional theory (DFT) can be employed to predict the feasibility and reaction pathways of such photo-rearrangements for this specific molecule. nih.govacs.orgnih.gov

    Table 2: Hypothetical Photoactivated Reactions of this compound
    Reaction TypeProposed ConditionsExpected Product(s)Potential Research Focus
    Photo-Claisen RearrangementUV irradiation (254 nm), acetonitrile (B52724) solvent2-allenyl-5-methylphenolInvestigating the quantum yield and the influence of the methyl group on regioselectivity. researchgate.net
    PhotocyclizationUV irradiation, protic solvent (e.g., methanol)Methyl-substituted chromene derivativesExploring the mechanism and optimizing conditions for selective cyclization over rearrangement. nsf.gov
    Photoinduced [2+2] CycloadditionUV irradiation, presence of an alkene, photosensitizerCyclobutane-fused aromatic ethersStudying the stereoselectivity and scope of the cycloaddition with different alkenes.

    Development of Novel Catalytic Cycles Utilizing the Chemical Compound

    The terminal alkyne of this compound is a highly versatile functional group for transition metal-catalyzed reactions. This opens up possibilities for developing novel catalytic cycles where this compound can act as a key substrate or intermediate. For instance, it is an ideal candidate for Sonogashira coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgorganic-chemistry.orgwikipedia.org

    A future research direction could involve a domino reaction where an initial palladium-catalyzed cyclization of the propargyl ether is followed by a cross-coupling reaction. acs.orgacs.org Such a process would allow for the rapid construction of complex heterocyclic scaffolds from simple starting materials. Furthermore, the oxygen atom of the ether and the alkyne's pi-system could potentially act as a bidentate ligand for a transition metal, leading to the development of new catalysts with unique reactivity and selectivity.

    Table 3: Proposed Catalytic System for a Domino Cyclization-Coupling Reaction
    ComponentExampleFunction in Catalytic Cycle
    Catalyst PrecursorPd(PPh₃)₄ or Pd(OAc)₂Source of the active Pd(0) catalyst. acs.org
    Co-catalyst (for coupling)CuIActivates the terminal alkyne for transmetalation. wikipedia.org
    LigandTriphenylphosphine (PPh₃) or other phosphine (B1218219) ligandsStabilizes the palladium center and influences reactivity and selectivity. libretexts.org
    BaseAn amine base (e.g., Et₃N, piperidine)Deprotonates the terminal alkyne and neutralizes the HX byproduct. organic-chemistry.org
    ReactantsThis compound, an aryl halideBuilding blocks for the final complex molecule.
    Potential Turnover Number (TON)10³ - 10⁴High efficiency is a key goal in developing new catalytic cycles. libretexts.org

    Advanced Materials Science Applications Beyond Traditional Polymerization

    The propargyl ether functionality is a known precursor for high-performance thermosetting polymers. Upon heating, aryl propargyl ethers can undergo a thermal rearrangement (Claisen rearrangement) followed by cyclization and cross-linking to form a rigid polymer network. rsc.org These resulting materials often exhibit exceptional thermal stability, high glass transition temperatures (Tg), and inherent fire resistance. scispace.comrsc.org

    This compound could serve as a monomer or a reactive additive in the formulation of advanced composite materials, adhesives, and coatings for aerospace and microelectronics applications. researchgate.net The presence of the methyl group on the aromatic ring could influence the processing window and the final properties of the cured resin. Research in this area would involve synthesizing polymers from this monomer and characterizing their thermal and mechanical properties, such as the glass transition temperature, elastic modulus, and char yield at high temperatures. hzo.comhithaldia.inresearchgate.netnist.gov

    Table 4: Comparative Thermal and Mechanical Properties of Polymers from Bio-based Propargyl Ethers
    Monomer BaseGlass Transition Temperature (Tg)Char Yield at 1000 °C (N₂)Heat Release Capacity (HRC) (J g⁻¹ K⁻¹)
    trans-Resveratrol389 °C66%53 (non-ignitable) scispace.com
    p-Coumaric acid derivative~330 °C30%~103 (self-extinguishing) rsc.org
    Ferulic acid derivative~285 °C39%~75 (self-extinguishing) rsc.org
    This compound (Projected)>300 °C>50%Low (indicative of high fire resistance)

    Q & A

    Q. What are the standard synthetic routes for 1-methyl-3-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?

    The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, brominated precursors like 1-bromo-3-methylbenzene can react with propargyl alcohol derivatives under basic conditions (e.g., K₂CO₃) or via Pd-catalyzed Sonogashira coupling . Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical, as excess base may deprotonate the alkyne, while inert atmospheres prevent oxidative side reactions .

    Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

    • NMR : 1^1H and 13^13C NMR resolve the methyl (δ ~2.3 ppm), propargyloxy (δ ~4.7 ppm for -OCH₂C≡CH), and aromatic protons (δ 6.5–7.2 ppm). The alkyne proton appears as a singlet near δ 2.1–2.3 ppm .
    • X-ray crystallography : SHELX and ORTEP software enable refinement of anisotropic displacement parameters and visualization of molecular geometry. For example, SHELXL is widely used for small-molecule refinement, while ORTEP generates displacement ellipsoid diagrams .

    Advanced Research Questions

    Q. How does the propargyloxy group participate in cycloaddition or click chemistry, and what competing pathways exist?

    The alkyne moiety enables Huisgen 1,3-dipolar cycloaddition with azides (Cu-catalyzed "click" reactions) to form triazoles. However, competing oxidation (e.g., to ketones via Au/Ag catalysts) or polymerization (under radical initiators) may occur. Mechanistic studies using DFT calculations or in situ IR monitoring can track intermediate formation .

    Q. What strategies mitigate challenges in crystallizing this compound derivatives?

    • Solvent screening : High-vapor-pressure solvents (e.g., diethyl ether) promote slow crystallization.
    • Twinned data refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in low-symmetry crystals .
    • Temperature control : Cooling (e.g., 100 K) reduces thermal motion artifacts in X-ray data .

    Q. How do electronic effects of the methyl and propargyloxy substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

    The electron-donating methyl group directs EAS to the para position, while the propargyloxy group (-OCH₂C≡CH) exerts mixed effects: the oxygen lone pairs activate the ring, but the electron-withdrawing alkyne moderates reactivity. Competitive iodination or nitration studies (monitored by LC-MS) reveal meta/para product ratios, validated via Hammett σ constants .

    Methodological Challenges

    Q. How can researchers resolve contradictions in reported reaction yields for propargyloxybenzene derivatives?

    • Byproduct analysis : GC-MS or HPLC identifies side products (e.g., alkyne oligomers).
    • Replication under inert conditions : Exclusion of moisture/O₂ improves reproducibility in Pd-catalyzed reactions .
    • Scale-dependent effects : Microfluidic reactors enhance mixing and heat transfer in gram-scale syntheses .

    Q. What computational methods predict the compound’s reactivity in radical-mediated transformations?

    Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the propargyl C-H bond (~90 kcal/mol), indicating susceptibility to H-atom abstraction. Multi-reference methods (CASSCF) model diradical intermediates in alkyne cyclization .

    Applications in Material Science

    Q. How is this compound utilized as a monomer in polymer synthesis?

    The alkyne enables polymerization via:

    • Step-growth : With diazides for poly(triazole) networks.
    • ROMP (Ring-Opening Metathesis Polymerization) : Using Grubbs catalysts to form conjugated polymers. Thermal stability (TGA) and solubility (Hansen parameters) are key metrics for material applicability .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-Methyl-3-(prop-2-yn-1-yloxy)benzene
    Reactant of Route 2
    Reactant of Route 2
    1-Methyl-3-(prop-2-yn-1-yloxy)benzene

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.